molecular formula C14H16N2OS B11366493 N-(2,4-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(2,4-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11366493
M. Wt: 260.36 g/mol
InChI Key: DHMHSNRXDUOZCP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a chemical compound with a unique structure that combines a thiazole ring with a carboxamide group and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H16N2OS/c1-8-5-6-12(9(2)7-8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17)

InChI Key

DHMHSNRXDUOZCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N=C(S2)C)C)C

solubility

>39.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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